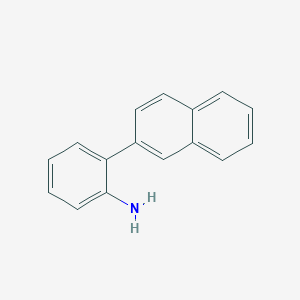

2-(2-Aminophenyl)naphthalene

Vue d'ensemble

Description

“2-(2-Aminophenyl)naphthalene” is a chemical compound that contains a naphthalene unit . Naphthalene is an organic compound with the formula C10H8. It is the simplest polycyclic aromatic hydrocarbon, and is a white crystalline solid with a characteristic odor .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, aromatic polyimides containing a naphthalene unit were synthesized from 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene and various aromatic tetracarboxylic dianhydrides .Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the 2-(2-Aminophenyl)naphthalene molecule is the amino NH2 group and a carbon atom of an adjacent aromatic ring . The molecule has been observed to undergo an excited-state intramolecular proton transfer (ESIPT) from the amino NH2 group to the carbon atom .

Mode of Action

Upon excitation to the Franck–Condon point, the system relaxes to the S1 minimum quickly . There exist four decay pathways, two of which are ESIPT ones and two decay channels with C atom pyramidalization . In the ESIPT decay pathways, the system encounters the S1S0-PT-1 or S1S0-PT-2 conical intersection, which funnels the system rapidly to the S0 state . In the other two pathways, the system de-excites from the S1 to the S0 state via the S1S0–1 or S1S0–2 conical intersection .

Biochemical Pathways

The ESIPT mechanisms of this compound are still unclear . The decay pathways of this molecule in vacuum were investigated by combining static electronic structure calculations and nonadiabatic dynamics simulations . The calculations indicated the existence of two stable structures (S0–1 and S0–2) in the S0 and S1 states .

Pharmacokinetics

The lifetime of the s1 state of s0–1 (s0–2) is estimated to be 358 (400) fs . This suggests that the compound may have a short half-life in the body, potentially affecting its bioavailability.

Result of Action

The result of the action of this compound is the rapid transfer of a proton from the amino NH2 group to a carbon atom of an adjacent aromatic ring . This process, known as excited-state intramolecular proton transfer (ESIPT), results in the formation of a new compound .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the decay pathways of this molecule in vacuum were found to be different from those in other environments . Furthermore, the different ground-state configurations of this system have little effect on the reaction mechanism in vacuum .

Analyse Biochimique

Biochemical Properties

The ESIPT mechanisms of 2-(2-Aminophenyl)naphthalene are still unclear .

Molecular Mechanism

The molecular mechanism of this compound involves an excited-state intramolecular proton transfer (ESIPT) process . Upon excitation, the system encounters the S1S0-PT-1 or S1S0-PT-2 conical intersection, which funnels the system rapidly to the S0 state .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its ESIPT process. The lifetime of the S1 state of S0–1 (S0–2) is estimated to be 358 (400) fs .

Metabolic Pathways

The compound is known to undergo an ESIPT process , but the specific enzymes or cofactors it interacts with are not yet identified.

Propriétés

IUPAC Name |

2-naphthalen-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFDZIZVQQOQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

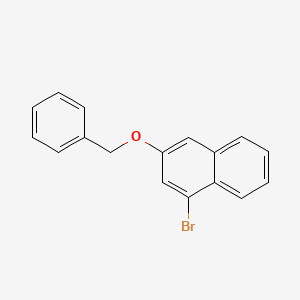

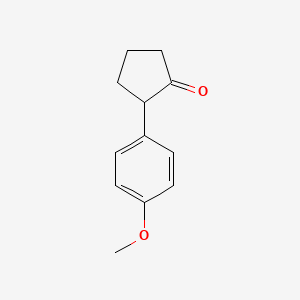

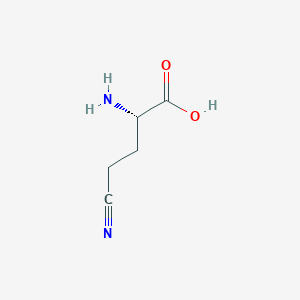

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-ol](/img/structure/B3181300.png)